

Spectroscopic Analysis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: A Technical Guide

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Compound of Interest

	<i>Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate</i>
Compound Name:	
Cat. No.:	B062874

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Introduction

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. A thorough understanding of its structural and chemical properties is paramount for its effective application in synthesis. This technical guide provides a comprehensive overview of the spectroscopic data for a representative Boc-protected aminopyrrolidine derivative, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols for obtaining this data are also detailed to assist researchers in their analytical endeavors.

While specific, publicly available experimental spectra for **Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate** are limited, this guide utilizes data from a closely related and well-characterized analog to illustrate the expected spectroscopic features. The methodologies and interpretation principles described herein are directly applicable to the target compound.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for a representative Boc-protected aminopyrrolidine derivative.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration	Assignment
3.87 – 3.78	m	-	1H	CH-N
3.36 – 3.23	m	-	2H	CH ₂ -N(Boc)
2.00 – 1.73	m	-	3H	Pyrrolidine CH ₂
1.72 – 1.65	m	-	1H	Pyrrolidine CH ₂
1.65 – 1.57	m	-	1H	Pyrrolidine CH ₂
1.46	s	-	9H	C(CH ₃) ₃
1.21	dd	13.5, 10.2	1H	CH ₂ -NH ₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ ppm)	Assignment
154.5	C=O (Boc)
79.2	C(CH ₃) ₃
54.6	CH-N
48.6	CH ₂ -N(Boc)
45.9	CH ₂ -NH ₂
32.9	Pyrrolidine CH ₂
30.4	Pyrrolidine CH ₂
28.9	C(CH ₃) ₃
23.4	Pyrrolidine CH ₂

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Broad	N-H stretch (amine)
2956, 2871	Strong	C-H stretch (alkane)
1691	Strong	C=O stretch (carbamate)
1477, 1455	Medium	C-H bend (alkane)
1389, 1364	Medium	C-H bend (tert-butyl)
1169	Strong	C-O stretch (carbamate)

Sample preparation: Thin film

Table 4: Mass Spectrometry Data

m/z	Ion Type
201.16	[M+H] ⁺
223.14	[M+Na] ⁺
145.12	[M-C ₄ H ₈] ⁺
101.10	[M-Boc+H] ⁺

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established techniques for the analysis of small organic molecules.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard. The solution was then filtered into a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.[\[1\]](#)
- ¹H NMR Acquisition: The ¹H NMR spectrum was acquired using a standard pulse sequence. Data was collected over a spectral width of 16 ppm with a relaxation delay of 1 second. A total of 16 scans were averaged.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. Data was collected over a spectral width of 220 ppm with a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the neat compound (as an oil or a thin solid film) was placed directly onto the diamond crystal of a PerkinElmer Spectrum 100 FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.[\[1\]](#)
- Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum 100 FTIR spectrometer.[\[1\]](#)
- Acquisition: The spectrum was acquired over the range of 4000-650 cm^{-1} . A total of 16 scans were co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted.
- Data Processing: The resulting transmittance spectrum was converted to absorbance.

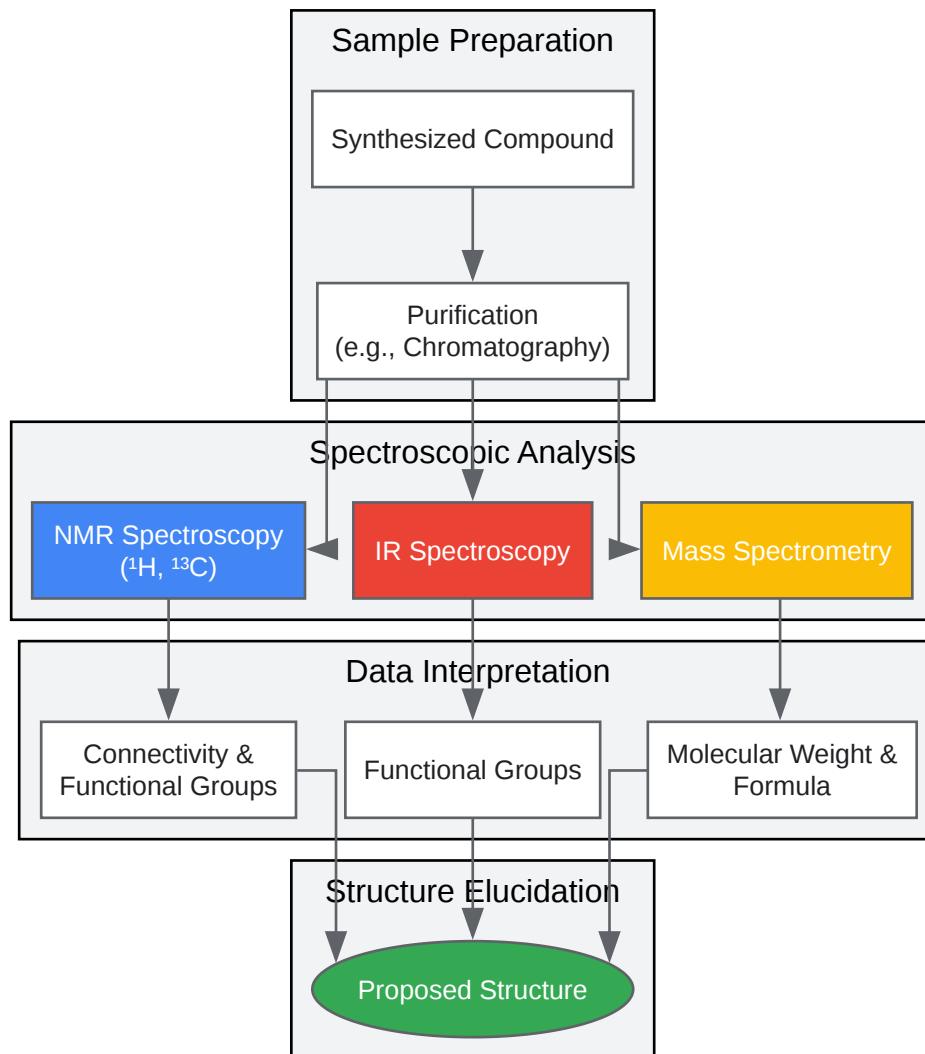
Mass Spectrometry (MS)

- Sample Preparation: The compound was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then further diluted with the mobile phase to a final concentration of ~10 $\mu\text{g}/\text{mL}$.
- Instrumentation: High-resolution mass spectra (HRMS) were obtained using an Agilent 6230 TOF LC/MS system with an electrospray ionization (ESI) source.
- Acquisition: The sample was introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The ESI source was operated in positive ion mode. The mass spectrum was acquired over a mass range of m/z 50-500.
- Data Processing: The acquired mass spectrum was analyzed to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions. The exact mass was used to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound, leading to its structural elucidation.

Workflow for Spectroscopic Analysis

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Caption: A logical workflow for the structural elucidation of organic compounds using spectroscopic techniques.

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References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]
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